molecular formula C9H17NO2 B1403387 1-Oxa-8-azaspiro[4.5]decane-3-methanol CAS No. 1290625-37-4

1-Oxa-8-azaspiro[4.5]decane-3-methanol

Cat. No.: B1403387
CAS No.: 1290625-37-4
M. Wt: 171.24 g/mol
InChI Key: AQNXRSGCZNEXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.5]decane-3-methanol, also known as 1-Oxa-8-azaspiro 4.5 decan-3-ol, is a unique chemical compound with the empirical formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is usually available in solid form .


Molecular Structure Analysis

The InChI string for this compound is 1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 . This indicates the presence of a spirocyclic structure with an oxygen atom and a nitrogen atom in the ring system.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a molecular weight of 157.21 .

Scientific Research Applications

Synthesis and Structural Importance

1-Oxa-8-azaspiro[4.5]decane-3-methanol and related compounds have significant applications in chemical synthesis due to their unique structural properties. For instance, Sinibaldi and Canet (2008) highlight the importance of such spiroaminals, noting their challenging nature for chemical synthesis and their presence as cores in biologically active products (Sinibaldi & Canet, 2008).

Biological Activities and Medicinal Chemistry

The compound's biological activities are notable, particularly in medicinal chemistry. For example, Tsukamoto et al. (1995) synthesized 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, indicating potential applications in the treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995). Additionally, Tian et al. (2020) designed derivatives of this compound as selective σ1 receptor ligands, suggesting their utility in brain imaging agents for σ1 receptors (Tian et al., 2020).

Role in Drug Discovery

The role of this compound derivatives in drug discovery is emphasized by Li, Rogers-Evans, and Carreira (2013), who synthesized thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are of interest in various chemical reactions. For example, Rashevskii et al. (2020) observed enhanced reactivity of related oxa-aza spirobicycles in the Castagnoli-Cushman reaction with imines, demonstrating the compound's utility in synthetic organic chemistry (Rashevskii et al., 2020).

Potential Antitumor Activity

Interestingly, Yang et al. (2019) explored the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, suggesting the potential therapeutic applications of these compounds in cancer treatment (Yang et al., 2019).

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

1-Oxa-8-azaspiro[4.5]decane-3-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aliphatic amines, which are involved in numerous metabolic processes . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their function. This binding can lead to changes in the conformation of the target molecules, affecting their activity and downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the metabolism of aliphatic amines, leading to changes in the levels of these metabolites . These interactions can have downstream effects on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXRSGCZNEXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 3
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 4
Reactant of Route 4
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 5
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 6
1-Oxa-8-azaspiro[4.5]decane-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.